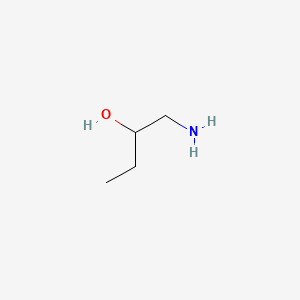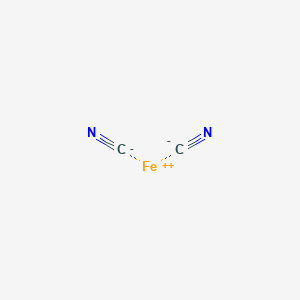
Iron cyanide (Fe(CN)2)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fe(CN)2 is a nitrile.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Treatment
Water and Wastewater Treatment : Iron cyanides are involved in the removal of cyanide from water and wastewater. Activated carbon has been used effectively for adsorbing iron cyanide complexes, with studies focusing on optimal conditions for removal efficiency (Dash, Balomajumder, & Kumar, 2009).
Contamination from Road Salt : Iron cyanide is used as an anticaking agent in road salt, potentially contaminating surface and groundwater. Research emphasizes the need for studies to understand its impact on water quality (Paschka, Ghosh, & Dzombak, 1999).
Biological Assimilation and Impact
Cyanide Metabolism in Bacteria : Certain bacteria, like Pseudomonas pseudoalcaligenes, can metabolize cyanide, including iron cyanide complexes, as a nitrogen source. This involves mechanisms for iron acquisition and cyanide assimilation pathways (Huertas et al., 2006).
Plant Responses to Cyanogenic Compounds : Plants show varied responses to different cyanides, including iron cyanides. The assimilation and toxicity mechanisms in plants vary significantly between free cyanide and iron cyanides (Yu, 2015).
Industrial and Chemical Applications
Magnetic Properties and Isomerism : Iron(II) hexacyanochromate demonstrates interesting pressure-induced magnetic properties and linkage isomerism. This shows potential applications in molecular-level magnetic interaction control (Coronado et al., 2005).
Cyanide Ion Oxidation : Nickel ferrite-activated carbon composites have been studied for their ability to catalyze the oxidation of cyanide ions, an application relevant in environmental remediation and industrial waste treatment (Feijoó, Torre, & Narváez, 2020).
Fluorescence Sensing in Aqueous Solution : Research has been conducted on the turn-on fluorescence sensing of cyanide ions in aqueous solutions at very low concentrations, indicating potential for environmental monitoring and safety applications (Kim et al., 2011).
Eigenschaften
Produktname |
Iron cyanide (Fe(CN)2) |
|---|---|
Molekularformel |
C2FeN2 |
Molekulargewicht |
107.88 g/mol |
IUPAC-Name |
iron(2+);dicyanide |
InChI |
InChI=1S/2CN.Fe/c2*1-2;/q2*-1;+2 |
InChI-Schlüssel |
OXNSNGFUWQVOKD-UHFFFAOYSA-N |
Kanonische SMILES |
[C-]#N.[C-]#N.[Fe+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



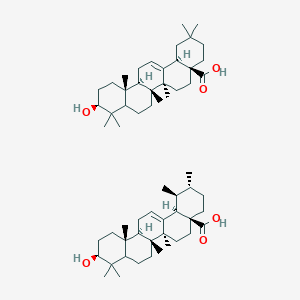

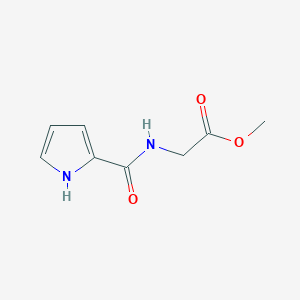
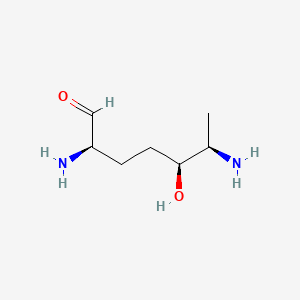
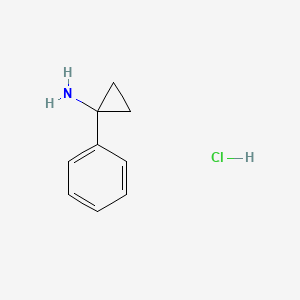
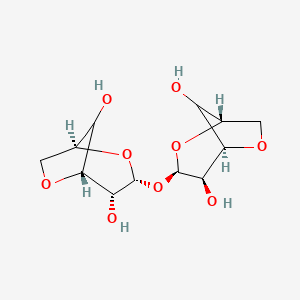
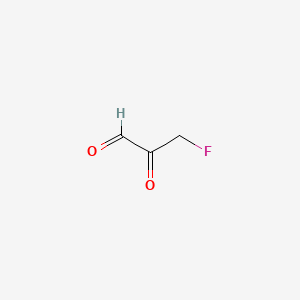
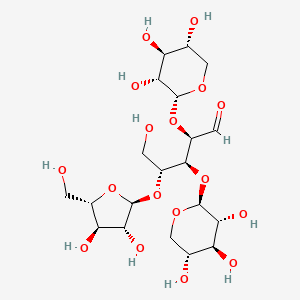
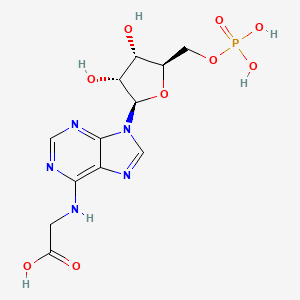

![3-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}propanoic acid](/img/structure/B1205645.png)
![2-[2-chloro-4-(6-oxo-4,5-dihydro-1H-pyridazin-3-yl)phenoxy]-N-[2-[[(2S)-3-(2-cyanophenoxy)-2-hydroxypropyl]amino]-2-methylpropyl]acetamide](/img/structure/B1205646.png)

